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MU1210

Cat. No.: B1193149
M. Wt: 352.397
InChI Key: HEAGNKNMQVIVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Small Molecule Chemical Probes in Target Validation and Pathway Elucidation

Small molecule chemical probes are essential tools in modern biological research, serving as selective modulators of protein function to investigate mechanistic and phenotypic questions in cellular and in vivo studies. They play a crucial role in drug discovery and development by helping to establish the relationship between a molecular target and the broader biological consequences of its modulation thermofisher.comannualreviews.org. These compounds enable researchers to explore, validate, and generate hypotheses regarding protein function in various diseases, including cancer nih.govaacrjournals.org. By providing a means to assess the action and pathways of lead compounds, chemical probes mitigate technical and biological risks before significant investment in drug development and clinical trials thermofisher.comtandfonline.com. Rigorous validation of chemical probe parameters, such as cellular potency and selectivity, is critical to unequivocally link biological and phenotypic data to the function of a specific target protein annualreviews.org.

Overview of CDC-like Kinases (CLKs) and Their Diverse Biological Functions

The Cdc2-like kinases (CLKs) constitute an evolutionarily conserved family of dual-specificity protein kinases, encompassing four members: CLK1, CLK2, CLK3, and CLK4 thesgc.orgresearchgate.netbiorxiv.org. These kinases are characterized by a conserved C-terminal domain containing the "LAMMER kinases" signature amino acid motif (EHLAMMERILG) thesgc.org. CLKs are capable of auto-phosphorylating on serine/threonine and tyrosine residues, and they phosphorylate exogenous substrates primarily on serine/threonine residues thesgc.org.

A primary and well-established function of CLKs is their critical role in regulating RNA splicing through the phosphorylation of members of the serine and arginine-rich (SRSF) family of splicing factors (SRSF1–12) thesgc.orgdntb.gov.uanih.gov. This phosphorylation is a prerequisite for the nuclear entry of SRSF proteins and the assembly of the spliceosome, thereby influencing exon inclusion/exclusion in nascent transcripts thesgc.orgbiorxiv.orgnih.gov. Beyond splicing, CLKs also modulate the activities or expression of non-splicing proteins researchgate.netdntb.gov.ua. Dysregulation of CLK activity is associated with various pathologies, including cancer, neurodegenerative disorders, Duchenne muscular dystrophy, inflammatory diseases, and viral replication, positioning them as potential therapeutic targets thesgc.orgresearchgate.netdntb.gov.uanih.gov.

Historical Context of Kinase Inhibitor Development as Research Tools

The field of kinase inhibitor development has a rich history, sparked by the discovery of protein phosphorylation and the identification of over 500 protein kinases in the human genome reactionbiology.com. Protein kinases are pivotal in nearly every aspect of cellular function, transferring phosphate (B84403) groups from ATP to serine, threonine, or tyrosine residues, which often acts as a molecular "on-off" switch for protein activity and stability nih.gov. Mutations and dysregulations of protein kinases are frequently implicated in the initiation and progression of various diseases, particularly cancers, making them highly attractive drug targets nih.govreactionbiology.comresearchgate.net.

Early challenges in developing kinase inhibitors included achieving specificity due to the high similarity in the ATP-binding sites across different kinases and the high cellular concentration of ATP reactionbiology.com. Despite these hurdles, significant advancements have been made since the approval of the first kinase inhibitor, imatinib, in 2001 reactionbiology.compharmafeatures.com. Kinase inhibitors have become invaluable research tools for elucidating signaling pathways and understanding the biological consequences of target inactivation frontiersin.org. The continuous evolution of computational methods, such as structure-based and ligand-based drug design, has further accelerated the identification and optimization of selective kinase inhibitors for research and therapeutic purposes pharmafeatures.com.

Role of MU1210 as a Reference Chemical Probe for CLK Kinase Research

This compound stands out as a high-quality reference chemical probe specifically developed for investigating CDC-like kinases thesgc.orgnih.govprobechem.com. It was developed through collaboration between the Structural Genomics Consortium (SGC) and the laboratory of Kamil Paruch at Masaryk University thesgc.org. This compound is characterized by its potent and selective inhibitory activity against CLK1, CLK2, and CLK4 isoforms thesgc.orgprobechem.commedchemexpress.com.

Detailed Research Findings for this compound:

Potency and Selectivity: this compound exhibits nanomolar potency against its primary targets. Its IC50 values are 8 nM for CLK1, 20 nM for CLK2, and 12 nM for CLK4 in biochemical assays thesgc.orgmedchemexpress.com. Importantly, this compound does not inhibit CLK3 at concentrations up to 3 µM thesgc.org.

Table 1: Potency of this compound against CLK Kinases

Kinase TargetIC50 (nM)Cellular Potency (NanoBRET, nM)
CLK1884
CLK22091
CLK41223
CLK3>3000Not inhibited up to 3 µM
DYRK21309 medchemexpress.com1700 thesgc.orgchemicalprobes.org
HIPK223 thesgc.orgNot inhibited at 10 µM thesgc.org
HIPK1187 medchemexpress.com-

This compound demonstrates good selectivity across a broad panel of kinases. In an activity-based assay screening 210 kinases at 1 µM, its closest off-target was HIPK2 with an IC50 of 23 nM, which is more than 5-fold less potent than its effect on CLK1/2/4 thesgc.org. Furthermore, HIPK2 was not inhibited in cellular NanoBRET assays at 10 µM, indicating good cellular selectivity thesgc.org. While this compound shows some cellular potency against the splicing kinase DYRK2 (1.7 µM in NanoBRET assays), its activity against CLK isoforms remains significantly higher thesgc.orgchemicalprobes.org.

Cellular Activity and Biological Impact: Beyond its biochemical potency, this compound has demonstrated significant cellular activity. Western blot analyses have shown that this compound inhibits the phosphorylation of SRSF proteins in a dose-dependent manner thesgc.org. This inhibition of SRSF phosphorylation, a hallmark function of CLKs, leads to observable changes in alternative splicing events. For instance, treatment with 10 µM this compound in HeLa cells induced alternative splicing of Mdm4, resulting in an accumulation of the shorter Mdm4 form (Mdm4-S) thesgc.org. This effect was not observed with the negative control compound, MU140 thesgc.org.

This compound has also shown high activity in cytotoxicity assays using MCF7 breast cancer cells, profoundly affecting Mdm4 alternative splicing probechem.com. Its favorable pharmacokinetic characteristics in mice (Cmax = 1.24 µM, T1/2 = 58 min at 10 mg/kg, intraperitoneal injection) suggest its utility in in vivo models for CLK research probechem.commedchemexpress.com. Due to its relatively low solubility, concentrations higher than 10 µM should generally be avoided in experimental settings thesgc.org.

The robust characterization of this compound's potency, selectivity, and cellular effects on CLK-dependent processes, such as SRSF phosphorylation and alternative splicing, firmly establishes its role as a valuable reference chemical probe for dissecting the biological functions of CLK kinases in various research contexts thesgc.orgnih.govresearchgate.net.

Properties

Molecular Formula

C22H16N4O

Molecular Weight

352.397

IUPAC Name

5-(1-Methyl-1H-pyrazol-4-yl)-3-(3-(pyridin-4-yl)phenyl)furo[3,2-b]pyridine

InChI

InChI=1S/C22H16N4O/c1-26-13-18(12-24-26)20-5-6-21-22(25-20)19(14-27-21)17-4-2-3-16(11-17)15-7-9-23-10-8-15/h2-14H,1H3

InChI Key

HEAGNKNMQVIVMM-UHFFFAOYSA-N

SMILES

CN1N=CC(C2=CC=C(OC=C3C4=CC=CC(C5=CC=NC=C5)=C4)C3=N2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MU1210;  MU-1210;  MU 1210

Origin of Product

United States

Synthetic Methodologies and Chemical Space Exploration of Mu1210

Retrosynthetic Analysis and Key Precursors for the Furo[3,2-b]pyridine (B1253681) Core

The furo[3,2-b]pyridine core (PubChem CID: 12210217) is a bicyclic heterocyclic system consisting of a furan (B31954) ring fused to a pyridine (B92270) ring. nih.govnih.govnih.gov The retrosynthetic analysis of MU1210, a 3,5-disubstituted furo[3,2-b]pyridine, points to key precursors that facilitate the modular assembly of the complex structure. A pivotal intermediate identified in the flexible second-generation synthesis of this compound is 5-chloro-3-iodofuro[3,2-b]pyridine (B14910067). cenmed.cominvivochem.cn This halogenated intermediate provides distinct handles for regioselective functionalization through cross-coupling reactions.

General retrosynthetic strategies for furo[3,2-b]pyridines often involve the construction of either the furan or the pyridine ring onto a pre-existing counterpart. Approaches can include tandem nucleophilic aromatic substitution (SAr) followed by cyclization, or metal-catalyzed cyclization reactions. nih.gov The strategic placement of halogen atoms on the core allows for subsequent diversification, crucial for exploring the chemical space around the furo[3,2-b]pyridine scaffold.

First-Generation Synthetic Pathways to this compound

While specific detailed "first-generation" synthetic pathways for this compound are not extensively documented in publicly available literature, the initial exploration of the furo[3,2-b]pyridine core as a kinase inhibitor scaffold involved diverse synthetic sequences. These early approaches likely focused on establishing the fundamental furo[3,2-b]pyridine framework and introducing initial substituents. One reported method for assembling the furo[3,2-b]pyridine scaffold in early studies involved copper-mediated oxidative cyclization, enabling the preparation of a diverse set of target compounds. synhet.comcenmed.com These initial methodologies, while effective for proof-of-concept and preliminary structure-activity relationship (SAR) studies, often presented limitations in terms of yield, scalability, or the ability to introduce diverse functionalities at specific positions.

Second-Generation Synthesis of this compound: Enhancements and Efficiency

The second-generation synthesis of this compound represents a significant advancement, designed for enhanced efficiency and flexibility, particularly for the preparation of 3,5-disubstituted furo[3,2-b]pyridines. This improved methodology critically relies on chemoselective couplings of the newly prepared 5-chloro-3-iodofuro[3,2-b]pyridine intermediate. cenmed.cominvivochem.cn This strategic intermediate provides two distinct reactive sites, allowing for sequential and selective functionalization.

The second-generation synthesis of this compound leverages chemoselective metal-mediated cross-coupling reactions to introduce diverse substituents at the 3- and 5-positions of the furo[3,2-b]pyridine core. cenmed.cominvivochem.cn The presence of both a chloro and an iodo substituent on the core is crucial, as it allows for differentiated reactivity under various palladium-catalyzed cross-coupling conditions. For instance, iodine is generally more reactive in palladium-catalyzed reactions than chlorine, enabling sequential coupling.

Common chemoselective coupling reactions that would be employed in such a synthesis include:

Suzuki-Miyaura coupling : Utilized for introducing aryl or heteroaryl groups via organoboronic acids.

Sonogashira coupling : Employed for the introduction of alkynyl substituents.

Buchwald-Hartwig amination : Used for forming C-N bonds, introducing amine functionalities.

The precise control over these coupling reactions ensures that the desired substituents are introduced at specific positions on the furo[3,2-b]pyridine core, minimizing the formation of undesired side products and maximizing the yield of the target compound.

Optimization of reaction conditions is paramount in complex organic synthesis to achieve high yields, purity, and scalability. For the synthesis of heterocyclic compounds like this compound, various parameters are meticulously optimized:

Solvent Selection : The choice of solvent significantly impacts reaction rates and selectivity. Polar solvents can be beneficial for microwave-assisted synthesis, while specific solvents like acetonitrile (B52724) have been optimized for certain oxidative couplings. nih.govinvivochem.cn

Catalyst and Ligand Systems : The efficiency and selectivity of metal-catalyzed cross-coupling reactions are highly dependent on the catalyst (e.g., palladium sources) and the associated ligands (e.g., phosphine (B1218219) ligands like dppf or BINAP). Optimization involves screening various catalyst loadings and ligand structures to find the optimal combination.

Temperature and Reaction Time : Temperature directly influences reaction rates, and optimizing it can lead to improved yields and reduced side product formation. nih.gov Reaction time is also critical; microwave irradiation, for example, can significantly reduce reaction times compared to conventional heating. nih.govnih.gov

Concentration and Stoichiometry : The concentrations of reactants and the stoichiometry of reagents (e.g., oxidants, bases) are fine-tuned to ensure complete conversion of starting materials while minimizing excess reagent use and promoting desired pathways. invivochem.cn

Through such systematic optimization, the second-generation synthesis of this compound achieved a flexible and efficient route, amenable to multi-gram scale production, which is crucial for extensive biological evaluation and further development.

Design and Synthesis of this compound Analogs and Derivatives

The furo[3,2-b]pyridine core has been identified as a "privileged scaffold" for the development of highly selective kinase inhibitors. synhet.comcenmed.com The design and synthesis of this compound analogs and derivatives are driven by the need to explore the chemical space around this core to identify compounds with improved potency, selectivity, and desired pharmacological profiles. This involves systematic structural modifications at various positions of the furo[3,2-b]pyridine scaffold.

Examples of such analogs include MU135 and MU1787, which are highly selective inhibitors of homeodomain-interacting protein kinases (HIPKs). cenmed.cominvivochem.cn The synthesis of these analogs typically follows the modular approach established in the second-generation synthesis, utilizing the versatile 5-chloro-3-iodofuro[3,2-b]pyridine intermediate to introduce different substituents via chemoselective cross-coupling reactions.

Modulating kinase selectivity through structural modifications is a complex but crucial aspect of drug discovery. For furo[3,2-b]pyridine-based inhibitors like this compound, strategies include:

Targeting Unique Binding Pockets : Unlike many ATP-mimetic kinase inhibitors that bind to the hinge region, this compound is anchored to a restricted back pocket of CLK1. fishersci.ca This "back pocket" binding mode can be exploited to achieve high selectivity over kinases that lack such a feature or have a different pocket architecture. Modifying substituents to optimize interactions within this specific pocket can enhance selectivity.

Substituent Variation at Key Positions : The 3- and 5-positions of the furo[3,2-b]pyridine core are amenable to diverse substitutions. Varying the electronic, steric, and lipophilic properties of groups at these positions can fine-tune interactions with the kinase binding site, leading to differential potency and selectivity profiles across kinase families. For instance, optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent and selective CLK inhibitors. synhet.comcenmed.com

Introduction of Hydrogen Bonding Donors/Acceptors : Strategic placement of functional groups capable of forming hydrogen bonds can enhance binding affinity and specificity by interacting with polar residues in the active site or adjacent pockets.

Conformational Restriction : Incorporating rigid structural elements or designing compounds that adopt specific conformations upon binding can improve selectivity by favoring interactions with the target kinase while disfavoring off-targets.

These strategies, combined with detailed structural biology (e.g., X-ray crystallography of inhibitor-kinase complexes), guide the rational design of new furo[3,2-b]pyridine derivatives to achieve desired kinase selectivity profiles.

Exploration of Substituent Effects on Bioactivity

The biological activity of chemical compounds, including this compound, is highly sensitive to structural modifications, particularly the introduction or alteration of substituents. Research indicates that even a single chemical substitution within a compound's scaffold can significantly alter its kinase inhibitory profile researchgate.net. This phenomenon is crucial in medicinal chemistry for optimizing lead compounds.

Studies exploring substituent effects have demonstrated that the intrinsic inductive properties of atoms or functional groups, specifically electron-withdrawing groups (EWGs) and electron-donating groups (EDGs), can profoundly impact biological activity mdpi.com. For instance, in some investigations, the biological activity, measured by IC50 values, was observed to change from nanomolar potency to inactivity depending on the nature of the substituent mdpi.com. Specifically, for electron-withdrawing groups, a decrease in the size of the halogen atom coupled with an increase in electronegativity was shown to influence IC50 values mdpi.com. Conversely, electron-donating groups in certain contexts led to inactive compounds mdpi.com. These findings underscore the critical role of substituent electronic and steric properties in modulating the interaction of compounds with their target proteins and, consequently, their bioactivity mdpi.com.

This compound itself is a potent inhibitor of CLK1, CLK2, and CLK4, demonstrating IC50 values in the nanomolar range. Its cellular potency has also been confirmed through NanoBRET assays. The following table summarizes the inhibitory potency of this compound against its primary targets:

Kinase TargetIC50 (nM) thesgc.orgCellular Potency (NanoBRET, nM) thesgc.org
CLK1884
CLK22091
CLK41223

This compound exhibits selectivity in a broad kinase panel, with homeodomain-interacting protein kinase 2 (HIPK2) being the closest off-target (IC50 of 23 nM), although it was not inhibited in cellular NanoBRET assays at 10 µM thesgc.org. Notably, this compound does not inhibit CLK3 at concentrations up to 3 µM thesgc.org. Furthermore, this compound has been shown to inhibit the phosphorylation of serine and arginine-rich (SRSF) proteins in a dose-dependent manner and to induce alternative splicing of Mdm4 in HeLa cells thesgc.org.

Synthesis of Negative Control Compounds (e.g., MU140)

The development and synthesis of negative control compounds are integral to validating the specificity of chemical probes and understanding the precise biological effects of active compounds. MU140 serves as a key negative control for this compound, being a structural analog specifically designed to lack the biological activity observed with this compound sigmaaldrich.com.

MU140 has been rigorously tested and found to exhibit no inhibitory potency against CLK1, CLK2, CLK3, CLK4, DYRK1a, DYRK1b, DYRK2, HIPK1, HIPK2, or HIPK3, even at concentrations exceeding 3 µM sigmaaldrich.com. In cellular assays, while this compound effectively inhibited the phosphorylation of SRSF proteins, MU140 demonstrated no such effect, further confirming its utility as an inactive control thesgc.org. The synthesis of such inactive analogs is a common practice in chemical biology to provide a crucial baseline for experimental comparisons, ensuring that observed biological effects are indeed attributable to the specific activity of the active probe rather than non-specific interactions or structural similarities nih.govnih.gov.

Molecular Interactions and Kinase Inhibition Profile of Mu1210

Comprehensive Kinase Selectivity Profiling

MU1210 has been extensively profiled to determine its potency against its primary targets and its selectivity across the human kinome.

This compound demonstrates high potency against three of the four CLK family members. In biochemical assays, it exhibits low nanomolar IC50 values of 8 nM, 20 nM, and 12 nM for CLK1, CLK2, and CLK4, respectively. thesgc.orgmedchemexpress.com This potent inhibition is maintained in a cellular context, as demonstrated by NanoBRET target engagement assays, which measured IC50 values of 84 nM for CLK1, 91 nM for CLK2, and 23 nM for CLK4. thesgc.org Notably, the CLK3 isoform is not significantly inhibited by this compound, with no inhibition observed at concentrations up to 3 µM. thesgc.org

Broad-spectrum kinase profiling is crucial for validating the specificity of a chemical probe. This compound has been screened against a panel of 210 kinases and found to be highly selective. thesgc.org The most significant off-target identified in biochemical assays is Homeodomain-interacting protein kinase 2 (HIPK2), with an IC50 of 23 nM. thesgc.org However, this potent biochemical activity does not translate directly to cells, as this compound was significantly less active against HIPK2 in cellular NanoBRET assays, showing no inhibition at concentrations up to 10 µM. thesgc.org

Other off-targets include HIPK1, with a reported IC50 of 187 nM, and Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), another kinase involved in splicing regulation. medchemexpress.com The inhibitory potency against DYRK2 is substantially lower than for the primary CLK targets, with a biochemical IC50 of 1309 nM (1.31 µM) and a cellular potency of 1.7 µM. thesgc.orgmedchemexpress.com

The development of multiple, structurally distinct chemical probes for a target is essential for validating biological findings. This compound is often compared with other CLK inhibitors such as T3-CLK and SGC-CLK-1 (UNC-CAF-170). thesgc.orgnih.gov The use of these orthogonal probes in parallel experiments helps to ensure that observed cellular effects are due to the inhibition of CLKs rather than an off-target activity unique to a single compound. thesgc.org For example, studies have shown that this compound and another inhibitor, C81, exert similar effects on the phosphorylation of serine- and arginine-rich (SR) splicing factors, confirming their shared mechanism of action through CLK inhibition. researchgate.net The furo[3,2-b]pyridine (B1253681) scaffold of this compound is distinct from other CLK inhibitor classes, such as the benzothiazole (B30560) core of the inhibitor TG003, providing a structurally different tool for probing CLK biology.

Elucidation of Ligand-Kinase Binding Modes

Understanding how an inhibitor binds to its target kinase at an atomic level is key to explaining its potency and selectivity. This is typically achieved through co-crystallography studies.

While a co-crystal structure of this compound (referred to as compound 12f in its discovery publication) with a CLK has not been explicitly cited, a crystal structure of the closely related analog, compound 12h, in complex with CLK1 has been solved (PDB ID: 6I5I). sci-hub.seresearchgate.net This structure provides a reliable model for the binding mode of this compound and other inhibitors from the same furo[3,2-b]pyridine series.

The co-crystal structure of the this compound analog with CLK1 reveals a non-canonical binding mode that is distinct from most ATP-competitive kinase inhibitors. sci-hub.se A majority of kinase inhibitors form critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes. nih.gov In contrast, this compound and its analogs are anchored primarily in the "back pocket" of the ATP-binding site. sci-hub.seresearchgate.net

Key interactions include:

A single, weak hydrogen bond formed between the furan (B31954) oxygen of the furo[3,2-b]pyridine core and the main-chain of residue L244 in the hinge region. sci-hub.se

A crucial interaction in the back pocket where the methylpyrazole group interacts with the catalytic lysine (B10760008) (Lys191). sci-hub.se

This mode of binding, which relies less on the highly conserved hinge region and more on the variable back pocket, is a key determinant of the inhibitor's high selectivity. researchgate.net By not mimicking the strong hinge-binding interactions of ATP, this compound avoids inhibiting a wide range of kinases and achieves its specific profile. sci-hub.se

Conformational Dynamics of Kinase-Ligand Association

The interaction between a kinase and a small molecule inhibitor like this compound is a dynamic process governed by significant conformational changes in both the protein and the ligand. While specific crystallographic or advanced spectroscopic studies detailing the precise conformational shifts of CLK kinases upon binding this compound are not extensively detailed in the available literature, the fundamental mechanisms of such associations are well-understood. Generally, kinase-ligand binding can be described by models such as "induced fit" or "conformational selection" nih.gov.

In the induced-fit model, the initial binding of the ligand to the kinase's active site is followed by a structural rearrangement of the protein, leading to a more stable, high-affinity complex. nih.gov Conversely, the conformational selection model posits that the kinase exists in a natural equilibrium of different conformations, some of which are receptive to ligand binding. nih.gov The inhibitor then selectively binds to and stabilizes its preferred conformation, shifting the equilibrium towards the bound state. nih.gov The binding of any ligand, including this compound, to a kinase active site involves a complex interplay of these mechanisms, leading to a thermodynamically stable complex that precludes the binding of ATP and/or the substrate, thereby inhibiting the kinase's catalytic activity. biorxiv.org

Enzymatic Kinetic Characterization of CLK Inhibition by this compound

The inhibitory activity of this compound has been quantified through detailed enzymatic and cellular assays, establishing its potency and selectivity profile against the Cdc2-like kinase (CLK) family.

Determination of Inhibition Constants (IC50, Ki)

This compound has been identified as a potent inhibitor of several members of the CLK family. In biochemical assays, it demonstrates low nanomolar efficacy. The half-maximal inhibitory concentration (IC50) values have been determined to be 8 nM for CLK1, 20 nM for CLK2, and 12 nM for CLK4. thesgc.orgmedchemexpress.com Notably, this compound did not show significant inhibition of CLK3 at concentrations up to 3 µM. thesgc.org

The compound's selectivity has been assessed against a broader panel of kinases. The closest off-target kinase identified in activity-based assays is Homeodomain-interacting protein kinase 2 (HIPK2), with an IC50 of 23 nM. thesgc.org Other kinases, such as HIPK1 and Dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2), are inhibited at significantly higher concentrations, with IC50 values of 187 nM and 1309 nM, respectively. medchemexpress.com

Cellular potency was confirmed using NanoBRET assays, which measure target engagement within living cells. In this context, this compound showed IC50 values of 84 nM for CLK1, 91 nM for CLK2, and 23 nM for CLK4. thesgc.org Interestingly, the potent off-target HIPK2 was not inhibited in the cellular NanoBRET assays at concentrations up to 10 µM, suggesting a greater degree of selectivity in a cellular environment. thesgc.org

Kinase TargetIC50 (Biochemical Assay)IC50 (Cellular NanoBRET Assay)
CLK18 nM84 nM
CLK220 nM91 nM
CLK412 nM23 nM
CLK3>3 µMN/A
HIPK223 nM>10 µM
HIPK1187 nMN/A
DYRK21309 nM (1.3 µM)1.7 µM

Kinetic Mechanism of CLK Inhibition (e.g., competitive, non-competitive)

The specific kinetic mechanism of CLK inhibition by this compound is not explicitly detailed in the provided research. However, kinase inhibitors commonly function through several mechanisms, primarily competitive, non-competitive, or mixed inhibition. nih.gov

Competitive Inhibition: In this mode, the inhibitor directly competes with a substrate, typically ATP, for binding to the kinase's active site. An ATP-competitive inhibitor would increase the apparent Michaelis constant (Km) of ATP without affecting the maximum reaction velocity (Vmax). nih.gov Many small-molecule kinase inhibitors are designed to be ATP-competitive. nih.gov

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event reduces the catalytic efficiency of the enzyme, lowering the Vmax without changing the Km for the substrate. nih.gov

Mixed Inhibition: This mechanism involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the reaction. nih.gov

Further enzymatic kinetic studies, such as Lineweaver-Burk or Michaelis-Menten analyses with varying concentrations of both ATP and this compound, would be required to definitively elucidate the precise kinetic mechanism of CLK inhibition by this compound.

Mechanistic Investigations in Cellular and Biological Systems

Impact on RNA Splicing and Gene Expression Regulation

RNA splicing is a crucial cellular process for gene expression, wherein non-coding introns are removed from messenger RNA (mRNA) and coding exons are ligated together. This process, controlled by the spliceosome, is a critical regulatory mechanism that generates transcript variability and proteome diversity, and its alterations are frequently linked to diseases such as cancer. MU1210's primary mechanism of action involves the inhibition of CLK kinases, thereby influencing this intricate process nih.govnih.gov.

This compound has been shown to inhibit the phosphorylation of Serine and Arginine-Rich Splicing Factor (SRSF) proteins in a dose-dependent manner nih.gov. Western blot analyses demonstrated that treatment of HeLa cells with this compound for three hours significantly altered the phosphorylation state of SR proteins nih.gov. In contrast, the negative control compound, MU140, exhibited no effect on SRSF-phosphorylation nih.gov. The phosphorylation of SRSF proteins on their numerous serine residues is a prerequisite for their entry into the nucleus and for the subsequent assembly of the spliceosome nih.gov. Furthermore, this compound altered the distribution of phospho-SR proteins within nuclei, forming interchromatine granule clusters (IGCs), a characteristic effect observed with other CLK inhibitors. CLKs are well-established for their role in phosphorylating SR proteins, which is a critical event for exon recognition and spliceosome assembly.

The potency of this compound against its target kinases and its cellular activity are summarized in Table 1.

Table 1: this compound Potency and Cellular Activity

Target KinaseIC₅₀ (nM) nih.govnih.govCellular Potency (NanoBRET IC₅₀, nM) nih.govnih.gov
CLK1884
CLK22091
CLK41223
CLK3>3000Not inhibited up to 3 µM
DYRK2-1700 (1.7 µM)
HIPK223Not inhibited at 10 µM

This compound effectively induces alternative splicing of Mdm4 (Mouse double minute 4 homolog) in HeLa cells at a concentration of 10 µM nih.gov. In MCF7 cells, treatment with 10 µM this compound also impacted the alternative splicing of Mdm4, leading to an accumulation of the shorter Mdm4 form (Mdm4-S) nih.gov. These changes were not observed in control experiments using DMSO or the negative control MU140 nih.gov. Further analysis in Human Umbilical Vein Endothelial Cells (HUVECs) treated with 10 µM this compound for six hours revealed alterations in splicing, including an increased retention of exon 4 in CLK1 mRNA, a splicing event typically associated with CLK inhibitors. This finding was corroborated by both RNA-sequencing data and endpoint PCR. The ability of this compound to modulate alternative splicing events underscores its utility in dissecting the complex regulatory networks governed by CLK kinases.

Effects on Cellular Signaling Pathways

Beyond its direct effects on RNA splicing machinery, this compound's inhibitory action on CLK kinases extends to influencing various cellular signaling pathways, given the pivotal roles of protein kinases in signal transduction.

Investigations into the cellular effects of this compound have shown its capacity to perturb cell cycle processes. Specifically, this compound induced a severe impairment of cell proliferation when used at concentrations greater than 1 µM over an extended period (72 hours) nih.gov. This effect was assessed via an MTT assay nih.gov. It is important to note that at concentrations above 5 µM in MEF cells, precipitation of the compound was observed due to its limited solubility nih.gov. Conversely, at concentrations greater than 1 µM after 24 hours, this compound did not exhibit toxicity in cells nih.gov. The negative control compound, MU140, showed no significant toxicity even at concentrations up to 35 µM after 24 hours nih.gov. The observed impairment of cell proliferation by this compound aligns with the understanding that perturbations affecting growth rate can lead to altered cell cycle population distributions. Protein phosphorylation, mediated by kinases like CLKs, is a key mechanism that activates or deactivates signal transduction pathways, including those vital for cell cycle progression.

CLK inhibitors, including this compound, have been observed to reduce the mRNA and protein expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as well as its downstream signaling. This effect was partially attributed to a reduction in the activity of the WNT/β-catenin signaling pathway. Activation of the WNT/β-catenin pathway is known to induce VEGFR2 expression, while the knockdown of β-catenin has been shown to block VEGFR2 expression. The Wnt/β-catenin pathway is a fundamental and evolutionarily conserved signaling mechanism that governs critical biological processes such as cell proliferation, cell polarity, and cell fate determination during embryonic development and tissue homeostasis. Dysregulation of this pathway is frequently implicated in various diseases, including cancer. The canonical Wnt pathway operates by stabilizing cytoplasmic β-catenin, allowing its translocation into the nucleus to activate Wnt-regulated genes.

Computational and Theoretical Studies on Mu1210

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking simulations have been instrumental in elucidating the binding mode of MU1210 to its primary targets: CLK1, CLK2, and CLK4. Unlike many ATP-competitive kinase inhibitors that anchor to the hinge region of the kinase's active site, X-ray crystallography revealed that this compound employs an unusual binding mode. It is anchored to the back pocket of CLK1, which helps to explain its high selectivity. researchgate.net

Docking studies on the furo[3,2-b]pyridine (B1253681) series rationalized the structure-activity relationships observed during the compound's development. researchgate.netresearchgate.net These computational models allow for the prediction and analysis of key interactions between the ligand (this compound) and the amino acid residues of the kinase's ATP-binding pocket. For CLK inhibitors in general, computational methods like molecular docking are used to compare binding modes and understand selectivity mechanisms, particularly between highly homologous isoforms like CLK1 and CLK3. researchgate.netresearchgate.net The insights gained from these simulations guide the rational design of new analogues with improved potency and selectivity. nih.govnih.gov

A crystal structure of a related, highly selective inhibitor from the same scaffold family, MU135, in complex with the off-target kinase HIPK2 has also been determined, providing further insight into how this chemical series achieves its selectivity profile. muni.czexlibrisgroup.com

Molecular Dynamics Simulations to Probe Binding Stability and Conformational Changes

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound have not been detailed in the available literature, this computational technique is a standard tool for assessing the stability of predicted ligand-target complexes. For kinase inhibitors, MD simulations are employed to probe the dynamic behavior of the inhibitor within the binding site over time, confirming the stability of key interactions predicted by molecular docking. nih.govarxiv.org

General computational studies aimed at understanding the selectivity mechanisms of inhibitors targeting CLK isoforms often include MD simulations. researchgate.netresearchgate.net Such simulations can reveal subtle conformational changes in the protein upon ligand binding and calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. These methods help explain why an inhibitor may bind more tightly to one kinase isoform over another, even when their binding sites are highly similar. researchgate.netresearchgate.net

Quantum Chemical Calculations of Electronic Structure and Interaction Energetics

Specific quantum chemical calculations for this compound are not described in the reviewed literature. However, this class of methods is vital for gaining a deeper understanding of ligand-protein interactions at an electronic level. purdue.eduarxiv.orglsu.edu For general studies on CLK1/3 inhibitors, quantum mechanical calculations are mentioned as part of a computational workflow to analyze the selectivity mechanism. researchgate.netresearchgate.net

These calculations can determine the electronic structure of the inhibitor and accurately quantify the energetics of non-covalent interactions, such as hydrogen bonds and π-π stacking, between the inhibitor and the protein. nih.gov This level of detail is crucial for understanding the precise nature of the binding forces and for the fine-tuning of inhibitor scaffolds during the design and optimization phase. mpg.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

A formal Quantitative Structure-Activity Relationship (QSAR) model for this compound has not been published. However, the development of this compound was based on a systematic exploration of the structure-activity relationships (SAR) of the furo[3,2-b]pyridine scaffold. researchgate.netnih.gov This process involved synthesizing and testing a series of analogues to determine how chemical modifications affect inhibitory potency and selectivity.

The data generated from these SAR studies, such as the half-maximal inhibitory concentration (IC50) values, form the necessary foundation for building a QSAR model. researchgate.netmdpi.com QSAR models establish a mathematical relationship between the chemical properties of a set of compounds and their biological activities. mdpi.com The potent and selective activity of this compound against specific CLK isoforms provides high-quality data that could be used to develop such a model for designing future inhibitors with even greater precision.

Inhibitory Activity of this compound Against Various Kinases
Target KinaseIC50 (nM)Reference
CLK18 thesgc.orgmedchemexpress.com
CLK220 thesgc.orgmedchemexpress.com
CLK412 thesgc.orgmedchemexpress.com
CLK3>3000 thesgc.orgresearchgate.net
HIPK223 mdpi.com
HIPK1187 medchemexpress.com
DYRK21309 medchemexpress.com

In Silico Prediction of Compound Properties Relevant to Biological Research

While many web-based tools exist for the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, specific published reports detailing these predictions for this compound were not identified. semanticscholar.orgbiointerfaceresearch.comnih.govmdpi.comekb.eg However, experimental studies have confirmed that this compound possesses favorable pharmacokinetic characteristics. In mice, an intraperitoneal injection of 10 mg/kg resulted in a maximum plasma concentration (Cmax) of 1.24 µM and a half-life (T1/2) of 58 minutes, with no acute toxicity observed. medchemexpress.com This indicates good bioavailability and metabolic stability for an experimental probe.

Its solubility has been determined experimentally, being soluble in DMSO up to 50 mM, though it has relatively low aqueous solubility, a common characteristic for this type of compound. thesgc.org This information is critical for designing and interpreting cellular and in vivo experiments.

Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueReference
Molecular FormulaC22H16N4O medchemexpress.com
Molecular Weight352.39 g/mol medchemexpress.com
Cmax (in vivo, mice)1.24 µM medchemexpress.com
T1/2 (in vivo, mice)58 minutes medchemexpress.com
SolubilitySoluble in DMSO up to 50 mM thesgc.org

Advanced Analytical and Biophysical Characterization Methodologies in Chemical Biology Research

Spectroscopic Techniques for Elucidating Molecular Structure and Dynamics

Spectroscopic techniques are indispensable for understanding the molecular structure, dynamics, and interactions of chemical compounds like MU1210. These methods provide insights into a compound's conformation, vibrational modes, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the elucidation of molecular structure and conformational analysis in solution and solid states. For this compound, its quality has been confirmed by NMR, indicating that structural information derived from NMR data contributes to its characterization mestrelab.com.

In conformational analysis, liquid-state NMR plays a pivotal role in resolving structural mysteries, particularly in medicinal chemistry mestrelab.com. Techniques such as the analysis of Nuclear Overhauser Effect (NOE) effects and vicinal J-couplings provide crucial information about internuclear distances and dihedral angles, respectively, which are vital for determining the three-dimensional arrangement and flexibility of a molecule mestrelab.comunibas.it. Computational methods, including molecular mechanics force-fields and Density Functional Theory (DFT) calculations, complement experimental NMR data by exploring conformational space, refining structural accuracy, and predicting NMR properties mestrelab.comunibas.itchemrxiv.org. Solid-state NMR (ssNMR) can further provide insights into the solid-state structure, including polymorphism and crystalline forms eurofins.comresearchgate.net. While specific detailed NMR spectra or conformational data for this compound are not available in the provided information, the use of NMR for its quality confirmation implies the application of these fundamental principles to ensure its structural integrity.

Fluorescence and Time-Resolved Spectroscopy in Interaction Studies

Fluorescence spectroscopy is a sensitive and versatile method for studying protein-ligand interactions, offering detailed information about molecular binding events jelsciences.comscispace.com. It typically involves monitoring changes in the fluorescence emission of intrinsically fluorescent amino acid residues within a protein (such as tryptophan, tyrosine, and phenylalanine) or using fluorescently labeled proteins jelsciences.comunito.it. Upon ligand binding, alterations in the protein's microenvironment can lead to changes in fluorescence intensity, emission maxima (spectral shifts), and fluorescence lifetime, which can reveal binding sites, stoichiometry, and thermodynamic parameters of the interaction jelsciences.comscispace.comunito.itmdpi.com.

Time-resolved fluorescence spectroscopy further extends these capabilities by measuring the fluorescence decay kinetics, providing insights into the excited-state dynamics and conformational changes of molecules mdpi.commdpi.comfu-berlin.de. This technique is particularly useful for detecting subtle conformational modifications and understanding energy transfer processes in biological systems mdpi.com. While direct fluorescence or time-resolved spectroscopic interaction studies specifically on this compound were not detailed, the compound's cellular potency against CLK kinases has been assessed using NanoBRET assays rsc.orgthesgc.org. NanoBRET (NanoLuc® Luciferase-based BRET) is a bioluminescence resonance energy transfer technique that measures proximity between a luciferase-tagged target and a fluorescently labeled ligand, providing a robust method for cellular target engagement studies, which is conceptually related to fluorescence-based interaction analysis rsc.orgthesgc.org.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopic technique that provides a unique "fingerprint" of a molecule, reflecting its specific vibrational and rotational modes spectroscopyonline.comedinst.com. This technique is highly valuable for characterizing the chemical structure, phase, and crystallinity of compounds edinst.comresearchgate.net. The Raman spectrum, particularly the fingerprint region (typically 300 to 1900 cm⁻¹), offers distinct spectral signals for different chemical entities, making it suitable for identity testing and authentication of active pharmaceutical ingredients (APIs) spectroscopyonline.comedinst.com.

Surface-enhanced Raman spectroscopy (SERS) can significantly amplify Raman signals, enabling ultrasensitive detection and biomolecular fingerprinting even from complex mixtures nih.govmdpi.com. While specific research findings detailing the Raman spectrum or vibrational fingerprinting of this compound were not found in the provided information, Raman spectroscopy would be a standard method to obtain a unique vibrational signature for this compound, aiding in its identification, purity assessment, and solid-state characterization.

X-ray Diffraction (XRD) for Solid-State Characterization

X-ray Diffraction (XRD), particularly Powder X-ray Diffraction (PXRD or XRPD), is a fundamental technique for the solid-state characterization of crystalline materials eurofins.commalvernpanalytical.comamericanpharmaceuticalreview.com. It provides crucial information about the crystalline form, purity, and stability of drug compounds malvernpanalytical.commdpi.com. XRPD can identify and quantify different polymorphs (different crystal structures of the same chemical compound), assess the ratio of crystalline to amorphous content, and confirm the crystallographic identity of a substance eurofins.commalvernpanalytical.com. Polymorphism is particularly important in pharmaceuticals as different solid forms can impact a drug's solubility, bioavailability, and manufacturability malvernpanalytical.commdpi.com. Single-crystal X-ray diffraction (SCXRD), when suitable crystals are available, provides the most detailed three-dimensional atomic structure, revealing precise bond lengths, angles, and intermolecular interactions mdpi.com. While specific XRD data for this compound was not provided, these techniques are routinely applied in pharmaceutical development for solid-state characterization of APIs like this compound.

Mass Spectrometry-Based Approaches for Proteomic and Metabolomic Profiling

Mass spectrometry (MS) is a powerful analytical technique used in chemical biology for identifying and quantifying molecules, and it has become a foundational tool in proteomic and metabolomic profiling, especially for understanding drug-target interactions nih.govelifesciences.orgbiorxiv.org. The quality of this compound has been confirmed by MS, indicating its use in verifying the compound's mass and purity mestrelab.com.

Identification of this compound-Bound Proteins

This compound is known as a potent inhibitor of CLK1, CLK2, and CLK4 kinases and affects the phosphorylation of SRSF proteins and Mdm4 alternative splicing invivochem.cnmestrelab.comjelsciences.comrsc.orgthesgc.org. This biological activity strongly implies that this compound interacts directly with these proteins. Mass spectrometry-based approaches are crucial for identifying such protein-ligand interactions and mapping protein networks.

Key methodologies for identifying this compound-bound proteins would include:

Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS): CETSA-MS is an unbiased, cell-based method that investigates compound-protein interactions by measuring ligand-induced changes in protein thermal stability nih.govelifesciences.orgbiorxiv.orgthermofisher.com. When a small molecule like this compound binds to its target protein, it often stabilizes the protein, increasing its melting temperature (Tm). This change in thermal stability can be detected proteome-wide using quantitative MS, allowing for the identification of direct targets and potential off-targets in intact cellular environments nih.govelifesciences.orgbiorxiv.orgthermofisher.com.

Co-immunoprecipitation (Co-IP) coupled with Mass Spectrometry: This approach is used to identify proteins within specific complexes creative-proteomics.com. An antibody specific to a bait protein (or a tagged protein that interacts with this compound) is used to isolate the protein complex. The co-precipitated proteins are then identified by high-resolution MS, providing insights into the composition of macromolecular complexes and mapping protein interaction networks creative-proteomics.com.

Quantitative Proteomics with Isobaric Mass Tags: Techniques involving isobaric mass tags (e.g., TMT or iTRAQ) allow for the simultaneous relative quantification of thousands of proteins across multiple samples thermofisher.comnih.gov. This can be applied in target engagement assays to compare protein abundances or stability shifts in this compound-treated cells versus control cells, thereby identifying proteins whose levels or properties are modulated by this compound binding nih.gov.

Label-Free Quantitative Mass Spectrometry: This method can be used to identify protein-protein interactions and quantify their stoichiometry without the need for stable isotope labeling, offering a robust approach for high-throughput screening of protein complexes nih.gov.

While the provided search results confirm that MS is used for this compound's quality control mestrelab.com and highlight its role as a CLK inhibitor affecting splicing rsc.org, specific detailed proteomic profiling data or a comprehensive list of this compound-bound proteins identified through these MS-based techniques were not explicitly provided. However, given this compound's established role as a kinase inhibitor, these advanced MS-based methods would be the standard approaches employed to precisely identify its protein targets and understand its mechanism of action at a proteome-wide level.

Global Analysis of Cellular Response to CLK Inhibition

This compound functions as a potent inhibitor of CLK1, CLK2, and CLK4, demonstrating in vitro half-maximal inhibitory concentration (IC50) values of 8 nM, 20 nM, and 12 nM, respectively invivochem.cn. Notably, this compound shows high selectivity, with no significant inhibition of CLK3 observed at concentrations up to 3 µM invivochem.cn.

The cellular impact of this compound has been investigated through its effects on protein phosphorylation and alternative splicing. Studies in HeLa cells have shown that this compound inhibits the phosphorylation of serine and arginine-rich (SRSF) proteins in a dose-dependent manner invivochem.cn. SRSF proteins are crucial components of the spliceosome, and their phosphorylation by CLK kinases is a prerequisite for nuclear entry and spliceosome assembly invivochem.cn. Furthermore, treatment of MCF7 breast cancer cells with 10 µM this compound was observed to affect the alternative splicing of Mdm4, leading to an accumulation of the shorter Mdm4 form (Mdm4-S) invivochem.cn. These findings highlight this compound's ability to modulate key cellular processes regulated by CLK activity.

Label-Free Biomolecular Interaction Analysis

Label-free biomolecular interaction analysis techniques are indispensable in chemical biology research for characterizing the binding kinetics and affinity between molecules in real-time. These methodologies provide quantitative data on molecular interactions without the need for fluorescent or radioactive labels, thus minimizing potential interference with natural binding events nih.gov.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a widely utilized label-free technique that measures changes in refractive index at a sensor surface, indicative of molecular binding events nih.gov. It enables the determination of binding specificity, association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) nih.gov. SPR is considered a gold standard in the pharmaceutical industry for characterizing molecular interactions, including those between small molecules and their protein targets nih.govnih.gov. While SPR is broadly applicable for studying kinase inhibitor interactions, specific data detailing this compound's binding kinetics and affinity to CLK kinases via SPR were not found in the available literature.

Bio-Layer Interferometry (BLI) for Real-Time Interaction Monitoring

Bio-Layer Interferometry (BLI) is another label-free technology that monitors biomolecular interactions in real-time by measuring changes in the interference pattern of white light reflected from the surface of a biosensor nih.gov. Similar to SPR, BLI provides comprehensive datasets including binding affinity (KD), binding rate (ka), and dissociation rate (kd) nih.gov. BLI is recognized for its ease of use and versatility in characterizing interactions involving various molecule types, such as polypeptides, proteins, and small compounds nih.gov. Although BLI offers a robust platform for real-time interaction monitoring, specific research findings on this compound using BLI were not identified in the provided search results.

NanoBRET Assays for Cellular Target Engagement

NanoBRET (Nano-luciferase Bioluminescence Resonance Energy Transfer) assays are a powerful tool for assessing cellular target engagement of chemical compounds in live cells. This technique leverages NanoLuc® Luciferase as a BRET energy donor and a fluorescent acceptor, allowing for sensitive and reproducible detection of protein interactions and compound binding within the physiological cellular environment.

This compound's cellular potency has been effectively evaluated using NanoBRET assays. These assays revealed good cellular potency for this compound against CLK1, CLK2, and CLK4, with IC50 values of 84 nM, 91 nM, and 23 nM, respectively invivochem.cn. Additionally, NanoBRET assays indicated that this compound exhibits potency against the splicing kinase DYRK2, with an IC50 of 1.7 µM invivochem.cn. Interestingly, while an in vitro activity-based assay showed HIPK2 as a close off-target, cellular NanoBRET assays demonstrated that HIPK2 was not inhibited by this compound at concentrations up to 10 µM, highlighting the importance of cellular context in assessing target engagement invivochem.cn.

Table 1: this compound Potency in Kinase and Cellular Assays

Kinase TargetAssay TypeIC50 (nM)Cellular Potency (NanoBRET IC50, nM)
CLK1In vitro8 invivochem.cn84 invivochem.cn
CLK2In vitro20 invivochem.cn91 invivochem.cn
CLK4In vitro12 invivochem.cn23 invivochem.cn
CLK3In vitro>3000Not inhibited up to 3 µM invivochem.cn
DYRK2In vitro13091700 (1.7 µM) invivochem.cn
HIPK2In vitro23Not inhibited up to 10 µM invivochem.cn

High-Throughput Screening Methodologies for Chemical Probe Discovery

High-throughput screening (HTS) methodologies are fundamental in chemical probe discovery, enabling the rapid assessment of large chemical libraries against specific biological targets. These methods facilitate the identification of novel compounds with desired activities, such as kinase inhibitors.

This compound's selectivity profile was extensively characterized through high-throughput screening. It was screened against a panel of 210 kinases in an activity-based assay at a concentration of 1 µM invivochem.cn. This comprehensive screening demonstrated this compound's selectivity for CLK1/2/4 invivochem.cn. The closest off-target identified in this activity-based screen was HIPK2, with an IC50 of 23 nM invivochem.cn. This robust selectivity profile, established through HTS, underscores this compound's utility as a precise chemical probe for CLK kinases invivochem.cn.

Future Research Directions and Open Questions in Mu1210 Biology

Development of Advanced Chemical Probes and Optogenetic Tools based on MU1210

This compound currently serves as a quality chemical probe for CLK1, CLK2, and CLK4, enabling researchers to investigate the roles of these kinases in cellular processes thesgc.org. However, the development of more advanced tools based on the this compound scaffold remains a critical area for future exploration.

One key challenge with this compound is its relatively low solubility, which necessitates avoiding concentrations higher than 10 µM in experiments thesgc.org. Future research should focus on chemical modifications to improve the solubility of this compound derivatives, thereby expanding their utility in various experimental settings, including potential in vivo applications.

While this compound exhibits good selectivity across a broad panel of kinases, it does show some off-target activity, notably against DYRK2 (IC50 of 1.7 µM in NanoBRET assays) and HIPK2 (IC50 of 23 nM) thesgc.orgmedchemexpress.comcaymanchem.com. Furthermore, this compound does not inhibit CLK3 at concentrations up to 3 µM thesgc.orgcaymanchem.com. This isoform selectivity profile presents an opportunity to design and synthesize novel this compound derivatives with enhanced selectivity for specific CLK isoforms or to achieve pan-CLK inhibition, potentially by modifying the furo[3,2-b]pyridine (B1253681) scaffold medchemexpress.commedchemexpress.commedkoo.com.

The creation of advanced chemical probes, such as fluorescently tagged this compound derivatives or affinity-based probes, would enable real-time visualization of CLK activity and precise mapping of target engagement within living cells. Such tools could provide unprecedented spatiotemporal resolution in studying CLK-mediated processes. Beyond traditional chemical probes, the development of optogenetic tools based on this compound or its mechanism of action could allow for light-controlled, highly precise modulation of CLK activity and, consequently, splicing events, offering a powerful approach to dissect complex biological pathways.

Table 1: this compound Potency and Selectivity against CLK Kinases and Select Off-Targets

Kinase TargetIC50 (nM) / PotencyAssay TypeReference
CLK18 nM / 84 nMActivity-based / NanoBRET thesgc.orgmedchemexpress.comcaymanchem.com
CLK220 nM / 91 nMActivity-based / NanoBRET thesgc.orgmedchemexpress.comcaymanchem.com
CLK412 nM / 23 nMActivity-based / NanoBRET thesgc.orgmedchemexpress.comcaymanchem.com
CLK3>3000 nMActivity-based thesgc.orgcaymanchem.com
DYRK21309 nM / 1.7 µMActivity-based / NanoBRET thesgc.orgmedchemexpress.comcaymanchem.com
HIPK223 nMActivity-based thesgc.orgcaymanchem.com

Unraveling Novel Biological Functions of CLK Kinases using this compound

Cdc-like kinases (CLKs) are recognized as dual-specificity protein kinases that play a pivotal role in regulating RNA splicing through the phosphorylation of SR proteins thesgc.orgmdpi.combiorxiv.orgmedchemexpress.comresearchgate.netwikipedia.org. Their dysregulation has been implicated in various pathologies, including cancer and neurodegenerative disorders thesgc.orgmdpi.combiorxiv.orgresearchgate.net. Despite this established understanding, many aspects of CLK biology remain to be fully elucidated.

Future research utilizing this compound can focus on unraveling the full spectrum of CLK-dependent splicing events. While this compound has been shown to inhibit the phosphorylation of SR proteins and induce alternative splicing of targets like Mdm4 thesgc.org, a comprehensive understanding of all mRNA transcripts affected by CLK inhibition is still needed. High-throughput RNA sequencing approaches in various cellular contexts and disease models treated with this compound could reveal novel splicing targets and their functional consequences.

Beyond their well-known role in splicing, CLKs are also believed to possess non-splicing functions, such as the activation of phosphatases and regulation of cytokinesis mdpi.comwikipedia.orgnih.gov. This compound can be instrumental in dissecting these alternative roles by allowing specific inhibition of CLK activity, enabling researchers to differentiate splicing-dependent from splicing-independent effects. The unique isoform selectivity of this compound (inhibiting CLK1, CLK2, and CLK4 but not CLK3) provides an opportunity to investigate the distinct biological contributions of individual CLK isoforms in different cellular processes and disease states thesgc.orgmedchemexpress.comcaymanchem.com. Furthermore, given the intriguing thermo-sensitive properties of CLKs, where their activity increases at lower physiological temperatures mdpi.combiorxiv.org, this compound could be used to explore the physiological relevance of this temperature-dependent regulation of splicing and other CLK functions.

Exploring the Interplay between CLK-Dependent Splicing and Other Regulatory Mechanisms

Alternative splicing, a fundamental process generating diverse protein isoforms from a single gene, is tightly regulated by CLK kinases biorxiv.orgresearchgate.net. However, cellular regulation is a complex interplay of multiple mechanisms. Future research should delve into how CLK-mediated splicing integrates with other layers of gene expression control.

Investigations are needed to understand the crosstalk between CLK activity and other crucial cellular signaling pathways. For instance, CLKs have been described to modulate alternative splicing of Wnt-related genes and impact the Wnt signaling pathway mdpi.com. They are also implicated in the mTOR and MYC signaling pathways, and the DNA damage response ashpublications.org. Using this compound as a specific inhibitor, researchers can explore the intricate connections between CLK-dependent splicing and these pathways, revealing how perturbations in one system affect the others.

Furthermore, understanding how dysregulation of CLK-dependent splicing contributes to the pathogenesis of complex, multifactorial diseases beyond the currently identified links to cancer and neurodegenerative disorders is a significant open question thesgc.orgmdpi.combiorxiv.orgresearchgate.net. This could involve studying the impact of this compound in models of other diseases where splicing anomalies are suspected to play a role, or where CLK activity might indirectly influence disease progression through its effects on gene expression.

Addressing Research Challenges and Limitations in Kinase Chemical Biology

The field of kinase chemical biology faces inherent challenges, primarily stemming from the highly conserved nature of the ATP-binding site across the more than 500 human kinases, which complicates the development of highly selective inhibitors pnas.orgnih.govresearchgate.netbohrium.com. This compound, while selective, is not without its limitations, presenting opportunities for addressing broader challenges in the field.

A key area for future research involves developing strategies to further enhance the selectivity of CLK inhibitors. This could involve exploring novel binding modes beyond the ATP-binding site, such as allosteric modulation, or designing compounds that exploit subtle structural differences between kinase active sites pnas.orgnih.gov. Overcoming off-target effects is crucial for both chemical biology tools and potential therapeutics.

Addressing the solubility limitations of compounds like this compound is also vital for expanding their research utility, particularly for studies requiring higher concentrations or in vivo administration thesgc.org. Future efforts should focus on medicinal chemistry strategies to improve physicochemical properties without compromising potency or selectivity.

Moreover, translating in vitro kinase inhibition data to relevant cellular and in vivo contexts remains a significant hurdle. Discrepancies can arise due to factors such as high cellular ATP concentrations, varying Km,ATP values of different kinases, kinase abundance, and drug distribution within tissues bohrium.com. Future research should focus on developing robust cellular assays that accurately reflect CLK activity and splicing modulation in situ, and on establishing reliable in vivo models to validate findings obtained with this compound. The integration of chemical proteomics and phosphorylation profiling can provide a comprehensive map of the targets and downstream signaling events modulated by this compound and its derivatives, offering a deeper understanding of their biological effects nih.gov.

Potential for Derivatization to Study Other Related Biological Processes

The furo[3,2-b]pyridine scaffold of this compound offers a promising foundation for chemical derivatization to explore a wider range of biological processes medchemexpress.commedchemexpress.commedkoo.com. This involves modifying the core structure of this compound to create novel compounds with altered properties or functions.

One significant avenue is to modify the this compound scaffold to generate derivatives with different selectivity profiles. This could involve designing compounds that specifically target other kinases or even distinct protein families involved in RNA processing or related pathways, thereby expanding the utility of this chemical class beyond CLKs.

Furthermore, the derivatization of this compound could lead to the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of target proteins, offering a distinct mechanism of action compared to traditional inhibitors researchgate.net. Designing this compound-based PROTACs could provide a powerful new approach to investigate CLK biology by enabling controlled degradation of these kinases.

Another important direction is to engineer this compound derivatives that can effectively cross biological barriers, such as the blood-brain barrier. This would open up possibilities for investigating CLK-related functions in neurological disorders and developing potential therapeutic agents for central nervous system indications. Given CLKs' involvement in processes like mRNA nuclear export, nonsense-mediated decay, and mRNA translation mdpi.com, derivatization of this compound could also lead to the creation of chemical tools specifically designed to probe these broader aspects of RNA biology, providing a more holistic understanding of gene expression regulation.

Q & A

Q. What are the primary molecular targets of MU1210, and how are they quantified in kinase inhibition assays?

this compound exhibits inhibitory activity against CLK and DYRK kinases. In NanoBRET assays, its IC50 values are 0.023–6.58 µM for CLK1/2/4 and DYRK1A/2, with higher selectivity for CLK4 . Ki values in HEK293T cells exceed 10 µM for all tested kinases, suggesting cellular activity may depend on factors beyond direct kinase inhibition, such as off-target effects or compound bioavailability . Methodological Tip: Use dose-response curves and competitive binding assays to validate target specificity, and compare cellular vs. in vitro results to assess permeability.

Q. What experimental models are appropriate for studying this compound's effects on splicing regulation?

HeLa and MCF7 cells are validated models. In HeLa cells, this compound reduces SRSF protein phosphorylation in a dose-dependent manner (e.g., 10 µM), while in MCF7 cells, it alters Mdm4 splicing isoforms . Methodological Tip: Combine Western blotting (phosphorylation status) with RT-PCR or RNA-seq (splicing isoforms) to correlate biochemical and functional outcomes .

Q. How should this compound be handled to ensure experimental reproducibility and safety?

this compound is a solid compound with a molecular weight of 352.4 g/mol. Store at room temperature, avoiding prolonged exposure to light or moisture. For cell-based assays, dissolve in DMSO (≤0.1% final concentration) to prevent precipitation at high doses (e.g., >5 µM in MEF cells) . Safety Note: While this compound has low acute toxicity (NFPA/HMIS rating: 0), use standard lab PPE and adhere to institutional waste disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro kinase inhibition data and cellular activity?

Despite low-nanomolar IC50 values in vitro, cellular Ki values for this compound exceed 10 µM . This discrepancy may arise from poor membrane permeability, efflux pumps, or competing pathways. Methodological Tip:

  • Perform cellular thermal shift assays (CETSA) to confirm target engagement.
  • Use chemical probes (e.g., MU140 as a negative control) to isolate on-target effects .
  • Apply pharmacokinetic modeling to assess intracellular drug accumulation .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects on cell proliferation and apoptosis?

For proliferation assays (e.g., MCF7 cells), use nonlinear regression to calculate EC50 values. For apoptosis (e.g., caspase-3 activation), apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treated vs. control groups. Critical Consideration: Address solubility limits (e.g., 5 µM precipitation in MEF cells) by validating dose ranges via microscopy or dynamic light scattering .

Q. How can researchers optimize experimental design to study this compound's long-term effects?

this compound’s anti-proliferative effects intensify after 72 hours, with toxicity thresholds at 1.2–1.5 µM . Methodological Tip:

  • Use longitudinal assays with staggered treatment timelines.
  • Incorporate viability markers (e.g., ATP-based assays) to distinguish cytostatic vs. cytotoxic effects.
  • Pair with transcriptomic profiling to identify time-dependent pathway modulation .

Data Interpretation and Reporting

Q. How should researchers address variability in this compound's biological replicates?

Variability in phosphorylation or splicing outcomes may stem from cell cycle synchronization differences. Methodological Tip:

  • Standardize cell culture conditions (e.g., serum starvation prior to treatment).
  • Include internal controls (e.g., housekeeping genes/proteins) in Western blots and PCR .
  • Report raw data and normalized values (e.g., fold-change relative to DMSO controls) .

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example : "Does this compound synergize with RNA-binding proteins to modulate splicing in CLK4-overexpressing cancers?" Use PICO (Population, Intervention, Comparison, Outcome) for clinical relevance:
  • Example : "In CLK4-amplified glioblastoma cells (Population), does this compound (Intervention) compared to pan-CLK inhibitors (Comparison) reduce oncogenic splicing variants (Outcome)?" .

Ethical and Reproducibility Standards

Q. What metadata should accompany this compound-related publications to ensure reproducibility?

  • Detailed synthesis/purification protocols (CAS: 2275601-87-9) .
  • Raw data for dose-response curves, including solvent controls.
  • Confounders (e.g., cell passage number, serum lot variability) .

Q. How can researchers integrate multi-omics data to elucidate this compound's mechanism?

Combine phosphoproteomics (kinase activity), transcriptomics (splicing changes), and CRISPR screens (kinase dependency). Tools:

  • Public databases (e.g., CLUE.io for connectivity mapping).
  • Pathway enrichment tools (DAVID, GSEA) to identify enriched biological processes .

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MU1210

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